molecular formula C11H20BrNO2 B592141 tert-Butyl (4-bromocyclohexyl)carbamate CAS No. 1353963-71-9

tert-Butyl (4-bromocyclohexyl)carbamate

Cat. No.: B592141
CAS No.: 1353963-71-9
M. Wt: 278.19
InChI Key: QQQIIDPCBBHRKE-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of carbamate, where the tert-butyl group is attached to the nitrogen atom, and a bromine atom is substituted on the cyclohexyl ring. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “tert-Butyl (4-bromocyclohexyl)carbamate” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromocyclohexyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbamate group, followed by cleavage of the tert-butyl group, resulting in the release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromocyclohexyl)carbamate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(4-bromocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIIDPCBBHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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